molecular formula C21H24N4OS B2610944 N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline CAS No. 897467-55-9

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline

Cat. No.: B2610944
CAS No.: 897467-55-9
M. Wt: 380.51
InChI Key: YAIUFOODZMDIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline is a hybrid organic compound featuring a benzothiazole core linked to a piperazine ring via a carbonyl group, which is further connected to a dimethyl-substituted aniline moiety. This compound is of interest in materials science (e.g., organic electronics) and pharmacology (e.g., antimicrobial agents) due to its conjugated system and heteroatom-rich structure .

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-4-9-18-19(14-15)27-21(22-18)25-12-10-24(11-13-25)20(26)16-5-7-17(8-6-16)23(2)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIUFOODZMDIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperazine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Coupling with Dimethylaniline: The final step involves the coupling of the piperazine-benzothiazole intermediate with N,N-dimethylaniline using a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions such as temperature, solvent, and reaction time would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and piperazine moieties.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the aniline and piperazine moieties.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1. 4-(6-Methyl-1,3-benzothiazol-2-yl)aniline (CAS 92-36-4)
  • Structure : Shares the benzothiazole-aniline backbone but lacks the piperazine-carbonyl linkage.
  • Properties: Used in proteomics and organic electronics due to its aromatic and electronic properties .
  • Applications : Dyes, biological staining, and OLEDs .
2.2. N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline (CAS 338417-97-3)
  • Structure : Contains a 3-methylpiperazine instead of the benzothiazole-piperazine group.
  • Properties :
    • Lower molecular weight (C₁₄H₂₁N₃O vs. C₂₀H₂₁N₅OS for the target compound).
    • Likely reduced aromatic conjugation, impacting fluorescence and electronic applications .
2.3. N,N-Dimethyl-4-((E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)aniline
  • Structure : Features a naphthylmethyl-piperazine group and an imine bond instead of benzothiazole-carbonyl.
  • Properties :
    • Extended conjugation from the naphthyl group may enhance light absorption.
    • Imine bond introduces pH-sensitive reactivity .

Functional Analogues

2.4. N,N-dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (Compound 16)
  • Structure : Replaces benzothiazole-piperazine with a triazole-thiophene system.
  • Properties :
    • Lower synthetic yield (33% vs. 82% in benzothiazole-aniline derivatives) .
    • Thiophene enhances charge transport, useful in organic semiconductors .
2.5. N,N-dimethyl-4-(((4-(5-(thiophen-2-yl)-4,5-dihydroisoxazol-3-yl)phenyl)imino)methyl)aniline (Compound 4)
  • Structure : Contains a dihydroisoxazole-thiophene moiety.
  • Properties :
    • IR spectra show strong C=N and C=C stretches (1624 cm⁻¹ and 1599 cm⁻¹), indicating conjugation .
    • Higher melting point (188–190°C) due to rigid dihydroisoxazole .

Pharmacological Analogues

2.6. 4-(6-Methyl-1,3-benzothiazol-2-yl)-2-nitroaniline (Compound 12)
  • Structure : Nitro-substituted benzothiazole-aniline.
  • Properties :
    • Exhibits antibiofilm activity against S. aureus (MIC = 50 µg/mL) .
    • Nitro group enhances electron-withdrawing effects, improving microbial target binding .
2.7. Pyrimido[1,2-b]indazolidin Derivatives (e.g., 4e)
  • Structure : Fused pyrimidine-indazole system.
  • Properties: Fluorescence quantum yield ΦF = 0.068, higher than many benzothiazoles .

Comparative Data Tables

Table 1: Key Physical and Optical Properties

Compound Molecular Formula Fluorescence ΦF Melting Point (°C) Key Applications
Target Compound C₂₀H₂₁N₅OS Not reported Pending Organic electronics, antimicrobials
4-(6-Methylbenzothiazol-2-yl)aniline C₁₃H₁₀N₂S ~0.01–0.068* Not reported Dyes, OLEDs
Compound 4e (Pyrimidoindazolidin) C₂₀H₁₈N₄ 0.068 Not reported Fluorescent probes
Compound 12 (Nitrobenzothiazole) C₁₃H₁₁N₃O₂S Not reported Not reported Antibiofilm agents

*Estimated based on benzothiazole derivatives .

Biological Activity

N,N-dimethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]aniline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a piperazine moiety with a benzothiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Moiety : The benzothiazole ring can be synthesized through reactions involving 2-aminothiophenol and suitable alkylating agents.
  • Piperazine Ring Formation : The piperazine component is introduced by cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The final compound is formed through a coupling reaction between the piperazine derivative and the benzothiazole moiety, often facilitated by coupling agents like carbodiimides.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Compounds containing benzothiazole rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases .
  • Anticancer Activity : Research has demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cells .

Biological Activity Data

Biological ActivityAssay TypeResult
CytotoxicitySulforhodamine B assaySignificant activity against Huh7 and MCF-7 cell lines
Enzyme InhibitionEllman's methodModerate inhibition of AChE by some derivatives
Antioxidant PotentialDPPH radical scavengingEnhanced antioxidant properties observed in related compounds

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cytotoxicity Study : A study synthesized a series of benzothiazole-piperazine derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anticancer agents .
  • Enzyme Inhibition Research : Another study focused on the inhibition of AChE by synthesized benzothiazole derivatives. Compound 2j showed moderate selective inhibition compared to other tested compounds, indicating its potential for treating conditions like Alzheimer's disease .
  • Antioxidant Activity Analysis : Research on related benzothiazole compounds demonstrated their ability to scavenge free radicals effectively, highlighting their potential in oxidative stress-related diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.